rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis
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Overview
Description
rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a phenoxy group and an amine group. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Chemical Reactions Analysis
rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The phenoxy and amine groups can participate in substitution reactions, where one group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand the interactions between small molecules and biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The phenoxy and amine groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to changes in their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis can be compared with other similar compounds, such as:
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
N-desmethylsertraline: A metabolite of sertraline with similar but distinct biological activity. The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenoxy and amine groups, which can lead to unique interactions and effects compared to other compounds.
Properties
CAS No. |
923595-98-6 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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